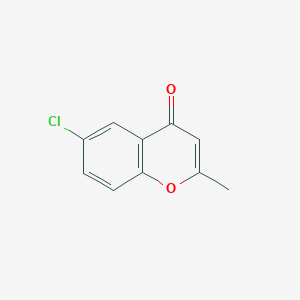![molecular formula C56H103Cl5N16O14 B1618948 N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride CAS No. 77554-83-7](/img/structure/B1618948.png)
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is a cyclic decapeptide antibiotic belonging to the polymyxin family. This compound is known for its potent antibacterial properties, particularly against Gram-negative bacteria. It is derived from the bacterium Paenibacillus polymyxa and is characterized by its unique cyclic structure and the presence of a pelargonoyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pelargonoyl cyclic decapeptide polymyxin M(1) involves multiple steps, including the formation of the cyclic decapeptide core and the attachment of the pelargonoyl group. The process typically starts with the solid-phase peptide synthesis (SPPS) of the linear decapeptide, followed by cyclization to form the cyclic structure. The pelargonoyl group is then introduced through acylation reactions under specific conditions to ensure the stability and integrity of the compound.
Industrial Production Methods
Industrial production of pelargonoyl cyclic decapeptide polymyxin M(1) involves large-scale fermentation of Paenibacillus polymyxa, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the compound. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pelargonoyl cyclic decapeptide polymyxin M(1), each with potentially different biological activities and properties.
科学研究应用
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential therapeutic applications, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria.
Industry: The compound is explored for its use in developing antimicrobial coatings and materials.
作用机制
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride exerts its antibacterial effects by disrupting the bacterial cell membrane. The compound interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to increased membrane permeability and cell death. The pelargonoyl group enhances the compound’s ability to penetrate the bacterial membrane, making it more effective against resistant strains.
相似化合物的比较
Similar Compounds
Polymyxin B: Another cyclic decapeptide antibiotic with similar antibacterial properties but different structural features.
Polymyxin E (Colistin): Known for its use as a last-resort antibiotic for multidrug-resistant infections.
Polymyxin D: A less commonly used polymyxin with distinct structural and functional characteristics.
Uniqueness
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is unique due to the presence of the pelargonoyl group, which enhances its membrane-penetrating ability and overall antibacterial efficacy. This structural modification distinguishes it from other polymyxins and contributes to its potential as a more effective therapeutic agent.
属性
CAS 编号 |
77554-83-7 |
|---|---|
分子式 |
C56H103Cl5N16O14 |
分子量 |
1401.8 g/mol |
IUPAC 名称 |
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride |
InChI |
InChI=1S/C56H98N16O14.5ClH/c1-6-7-8-9-10-11-12-44(76)62-28-22-41-50(80)63-37(18-24-58)49(79)69-42(29-31(2)3)53(83)70-43(30-34-13-15-35(75)16-14-34)54(84)65-36(17-23-57)47(77)64-39(20-26-60)51(81)71-46(33(5)74)56(86)68-40(21-27-61)52(82)72-45(32(4)73)55(85)67-38(19-25-59)48(78)66-41;;;;;/h13-16,31-33,36-43,45-46,73-75H,6-12,17-30,57-61H2,1-5H3,(H,62,76)(H,63,80)(H,64,77)(H,65,84)(H,66,78)(H,67,85)(H,68,86)(H,69,79)(H,70,83)(H,71,81)(H,72,82);5*1H |
InChI 键 |
JGDVPHMBJZOZLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
规范 SMILES |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
同义词 |
PCD-P(M) pelargonoyl cyclic decapeptide polymyxin M(1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


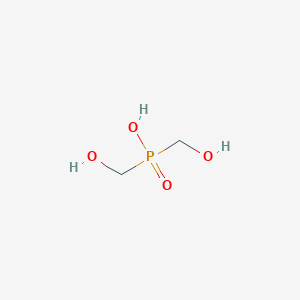





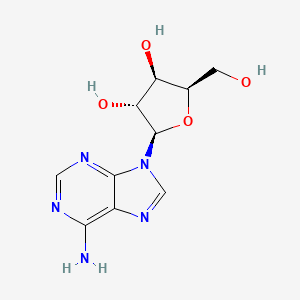
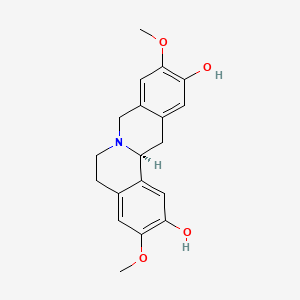
![3-Nitrothieno[2,3-c]pyridine](/img/structure/B1618876.png)

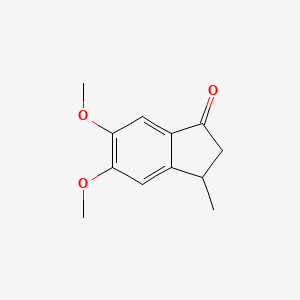
![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)
